molecular formula C20H26N2O4S2 B4194588 2-(benzylthio)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide

2-(benzylthio)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B4194588
M. Wt: 422.6 g/mol
InChI Key: TTXFMJDUMBSACU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide is a chemical compound with potential applications in scientific research. This compound is also known as BZS or Compound 15. The chemical structure of BZS consists of a benzylthio group, a sulfonamide group, and an acetamide group. BZS is a white powder that is soluble in organic solvents.

Mechanism of Action

BZS inhibits the activity of HDAC6 by binding to its catalytic domain. HDAC6 is responsible for the deacetylation of proteins, which plays a crucial role in the regulation of gene expression. Inhibition of HDAC6 by BZS results in the accumulation of acetylated proteins, which can have beneficial effects on cellular processes.
Biochemical and Physiological Effects:
BZS has been shown to have several biochemical and physiological effects. Inhibition of HDAC6 by BZS has been found to induce the acetylation of tubulin, which can lead to the destabilization of microtubules and subsequent cell death. BZS has also been found to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages and Limitations for Lab Experiments

BZS has several advantages and limitations for lab experiments. One advantage is its specificity for HDAC6, which makes it a useful tool for studying the role of HDAC6 in cellular processes. However, BZS has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. BZS also has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research involving BZS. One area of interest is the development of more potent and selective HDAC6 inhibitors based on the structure of BZS. Another area of interest is the investigation of the potential therapeutic applications of BZS in the treatment of cancer and other diseases. Additionally, further research is needed to understand the mechanisms underlying the biochemical and physiological effects of BZS.

Scientific Research Applications

BZS has potential applications in scientific research, particularly in the field of drug discovery. BZS has been found to inhibit the activity of a specific enzyme called HDAC6, which is involved in the regulation of gene expression. Inhibition of HDAC6 has been shown to have therapeutic potential in the treatment of cancer, neurodegenerative diseases, and other disorders.

properties

IUPAC Name

2-benzylsulfanyl-N-[4-(3-ethoxypropylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-2-26-14-6-13-21-28(24,25)19-11-9-18(10-12-19)22-20(23)16-27-15-17-7-4-3-5-8-17/h3-5,7-12,21H,2,6,13-16H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXFMJDUMBSACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfanyl)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(benzylthio)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide
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2-(benzylthio)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide
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2-(benzylthio)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide
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2-(benzylthio)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide
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2-(benzylthio)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide
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2-(benzylthio)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide

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